

physical characteristics of 1-(4-Aminoindolin-1-yl)ethanone

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Compound of Interest

Compound Name: 1-(4-Aminoindolin-1-yl)ethanone

Cat. No.: B174400

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Technical Guide: 1-(4-Aminoindolin-1-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Aminoindolin-1-yl)ethanone is a heterocyclic organic compound featuring an indoline core structure. As a substituted aminoindoline, it holds potential interest for researchers in medicinal chemistry and drug discovery due to the established biological significance of the indoline scaffold. This technical guide provides a summary of the available physical characteristics of **1-(4-Aminoindolin-1-yl)ethanone**. Due to the limited availability of specific experimental data for this compound, this guide also includes generalized experimental protocols and analytical methodologies applicable to this class of molecules.

Core Physical Characteristics

Limited specific experimental data for **1-(4-Aminoindolin-1-yl)ethanone** is available in the public domain. The following table summarizes the known and predicted physical properties. Researchers are advised to independently verify these properties through experimentation.

Property	Value	Source/Notes
CAS Number	17274-64-5	[1]
Molecular Formula	C ₁₀ H ₁₂ N ₂ O	[1]
Molecular Weight	176.22 g/mol	Calculated from molecular formula
Appearance	White to grey solid	Predicted
Melting Point	Not available	-
Boiling Point	446.0 ± 45.0 °C	Predicted
Density	1.231 ± 0.06 g/cm ³	Predicted
Solubility	Not available	General solubility for N-acetylated aminoindolines would be expected to be higher in polar organic solvents than in nonpolar solvents or water.

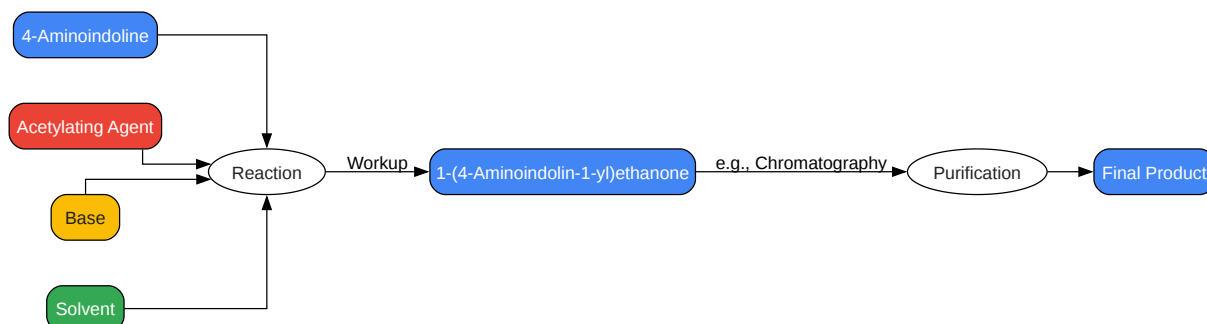
Experimental Protocols

Specific, validated experimental protocols for the synthesis and analysis of **1-(4-Aminoindolin-1-yl)ethanone** are not readily available in published literature. However, general methods for the synthesis of N-acetylated aminoindolines and the analysis of indole derivatives can be adapted.

General Synthesis of N-Acetyl Aminoindolines

A common method for the N-acetylation of an aminoindoline involves the reaction of the corresponding aminoindoline with an acetylating agent such as acetic anhydride or acetyl chloride, often in the presence of a base to neutralize the acid byproduct.

Reaction Scheme:



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A general workflow for the synthesis of **1-(4-Aminoindolin-1-yl)ethanone**.

Materials:

- 4-Aminoindoline
- Acetic anhydride or acetyl chloride
- A suitable base (e.g., triethylamine, pyridine)
- An appropriate aprotic solvent (e.g., dichloromethane, tetrahydrofuran)

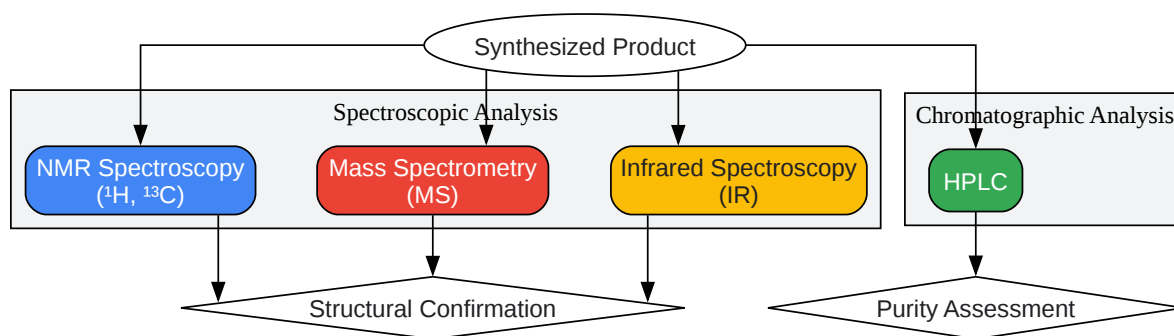
Procedure:

- Dissolve 4-aminoindoline in the chosen solvent under an inert atmosphere (e.g., nitrogen or argon).
- Add the base to the solution.
- Slowly add the acetylating agent to the reaction mixture, typically at a reduced temperature (e.g., 0 °C) to control the exothermic reaction.

- Allow the reaction to warm to room temperature and stir until completion, monitoring by a suitable technique like Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
- Extract the product into an organic solvent.
- Wash the organic layer with brine, dry over an anhydrous salt (e.g., sodium sulfate), and concentrate in vacuo.
- Purify the crude product by a suitable method, such as column chromatography on silica gel.

Analytical Characterization

A combination of spectroscopic and chromatographic techniques is essential for the structural confirmation and purity assessment of **1-(4-Aminoindolin-1-yl)ethanone**.



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A general analytical workflow for the characterization of **1-(4-Aminoindolin-1-yl)ethanone**.

High-Performance Liquid Chromatography (HPLC)

A general reverse-phase HPLC method can be developed for purity analysis.

- Column: C18 stationary phase.

- Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
- Detection: UV detection at a wavelength determined by the UV-Vis spectrum of the compound (typically in the range of 254-280 nm for indole derivatives).

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H and ^{13}C NMR are crucial for structural elucidation.

- Solvent: Deuterated chloroform (CDCl_3) or dimethyl sulfoxide (DMSO-d_6).
- ^1H NMR: Expected signals would include aromatic protons, protons of the indoline ring, and the acetyl methyl protons.
- ^{13}C NMR: Expected signals would include carbons of the aromatic and indoline rings, the carbonyl carbon of the acetyl group, and the methyl carbon.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight.

- Ionization Technique: Electrospray ionization (ESI) is a common method for this type of molecule.
- Expected Ion: The protonated molecule $[\text{M}+\text{H}]^+$ would be expected at m/z 177.22.

Infrared (IR) Spectroscopy

IR spectroscopy can confirm the presence of key functional groups.

- N-H stretch: A band in the region of $3300\text{-}3500\text{ cm}^{-1}$ corresponding to the amino group.
- C=O stretch: A strong absorption band around 1650 cm^{-1} characteristic of the amide carbonyl group.
- Aromatic C-H and C=C stretches: Bands in the regions of $3000\text{-}3100\text{ cm}^{-1}$ and $1450\text{-}1600\text{ cm}^{-1}$, respectively.

Biological Relevance

While no specific biological activities of **1-(4-Aminoindolin-1-yl)ethanone** have been reported, the aminoindoline scaffold is present in a variety of biologically active molecules. Aminoindoline derivatives have been investigated for a range of therapeutic applications, including as enzyme inhibitors and receptor modulators. The presence of the amino and acetyl groups provides handles for further chemical modification, making this compound a potentially useful building block in drug discovery programs.

Conclusion

1-(4-Aminoindolin-1-yl)ethanone is a compound for which detailed, experimentally verified physical and chemical data is currently scarce. This guide provides the available information and outlines general experimental and analytical approaches that can be applied to this and similar molecules. Researchers working with this compound should perform their own characterization to establish its properties for their specific applications.

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References

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